molecular formula C12H11ClO3 B13413583 2-Acetyl-3-(2-chlorophenyl)-acrylacidmethylester CAS No. 1170036-31-3

2-Acetyl-3-(2-chlorophenyl)-acrylacidmethylester

Cat. No.: B13413583
CAS No.: 1170036-31-3
M. Wt: 238.66 g/mol
InChI Key: MNMKWCPLHQYQLU-YFHOEESVSA-N
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Description

2-Acetyl-3-(2-chlorophenyl)-acrylacidmethylester is an α,β-unsaturated ester derivative featuring a 2-chlorophenyl group at the β-position and an acetyl substituent at the α-position. The compound’s conjugated acrylate system and electron-withdrawing substituents (acetyl and chlorine) likely influence its reactivity, stability, and intermolecular interactions .

Properties

CAS No.

1170036-31-3

Molecular Formula

C12H11ClO3

Molecular Weight

238.66 g/mol

IUPAC Name

methyl (2Z)-2-[(2-chlorophenyl)methylidene]-3-oxobutanoate

InChI

InChI=1S/C12H11ClO3/c1-8(14)10(12(15)16-2)7-9-5-3-4-6-11(9)13/h3-7H,1-2H3/b10-7-

InChI Key

MNMKWCPLHQYQLU-YFHOEESVSA-N

Isomeric SMILES

CC(=O)/C(=C/C1=CC=CC=C1Cl)/C(=O)OC

Canonical SMILES

CC(=O)C(=CC1=CC=CC=C1Cl)C(=O)OC

Origin of Product

United States

Preparation Methods

Condensation Reaction Between 2-Chlorobenzaldehyde and Methyl Acetoacetate

The most commonly reported synthetic route for 2-Acetyl-3-(2-chlorophenyl)-acrylacidmethylester involves a Knoevenagel-type condensation between 2-chlorobenzaldehyde and methyl acetoacetate. This reaction typically proceeds under basic or mildly acidic catalytic conditions, often using piperidine and acetic acid as catalysts in a nonpolar solvent such as benzene.

  • Reaction conditions:
    • Reactants: 2-chlorobenzaldehyde and methyl acetoacetate
    • Catalyst: Piperidine and acetic acid
    • Solvent: Benzene
    • Temperature: Ambient
    • Reaction time: Approximately 4 hours
  • Yield: Approximately 84% under these conditions.

This method is well-documented in the literature, including Chemical and Pharmaceutical Bulletin (1986) by Ohno et al..

Summary Table of Preparation Methods

Method Reactants Catalyst Solvent Temperature Reaction Time Yield (%) Purity (%) Notes
Knoevenagel condensation 2-chlorobenzaldehyde + methyl acetoacetate Piperidine + Acetic acid Benzene Ambient 4 hours ~84% Not specified Classic method, well-documented
Friedel-Crafts alkylation (AlCl3) Methyl allyl acetate + benzene Anhydrous AlCl3 Benzene 0-5 °C ~1.5 hours + stirring ~55% ~85% Side reactions, low purity
Friedel-Crafts alkylation (FeCl3 + AlCl3) Methyl allyl acetate + benzene FeCl3 + AlCl3 mixed catalyst Benzene 0-15 °C ~11 hours total ~86% ~97.8% Improved yield and purity, industrially viable

Analysis of Preparation Methods

  • Knoevenagel condensation is the most straightforward and commonly used method for synthesizing this compound. It offers a good balance of yield and operational simplicity. The use of piperidine as a base catalyst promotes the condensation between the aldehyde and the active methylene compound (methyl acetoacetate) efficiently.

  • Friedel-Crafts alkylation methods highlight the importance of catalyst choice and reaction control. The strong Lewis acid catalyst aluminum chloride tends to cause side reactions and rearrangements, reducing yield and purity, which is problematic for scale-up. The modification by using mixed catalysts with ferric chloride reduces excessive catalytic activity, leading to better selectivity and higher purity products.

  • Industrial considerations favor methods with mild conditions, high yield, and fewer side products. The Knoevenagel condensation fits these criteria well for this compound. However, catalyst optimization in Friedel-Crafts alkylation may offer alternative synthetic routes for related esters.

Research Findings and Perspectives

  • The electron-withdrawing chlorine substituent on the phenyl ring and the electron-donating acetyl group influence the reactivity of the acrylate moiety, affecting the condensation reaction rate and product stability.

  • The choice of solvent and catalyst strongly impacts the reaction pathway and product distribution. Nonpolar solvents like benzene facilitate the condensation and Friedel-Crafts reactions by stabilizing intermediates.

  • Purification typically involves washing with aqueous sodium bicarbonate and water, drying over anhydrous magnesium sulfate, filtration, rotary evaporation, and vacuum distillation to obtain a colorless transparent liquid product with high purity.

  • Safety considerations include handling with appropriate protective equipment due to the compound’s irritant nature and potential hazards associated with chlorinated aromatic compounds.

Chemical Reactions Analysis

Oxidation Reactions

Prodelphinidin B2 demonstrates higher oxidative reactivity compared to procyanidins due to its trihydroxylated B-ring. Under alkaline conditions, oxidation leads to significant structural changes:

  • Intramolecular reactions : Dominant in procyanidin-rich samples, causing partial degradation (0–100% reduction in PC content via UHPLC-MS/MS) .

  • Intermolecular reactions : Prevalent in PD-rich samples, resulting in polymerization or cross-linking, evidenced by shifted chromatographic retention times and up to 60–100% reduction in PD content .

Table 1: Oxidative Reactivity of Prodelphinidin B2 vs. Procyanidins

ParameterProdelphinidin B2 (PD)Procyanidins (PC)
% PA Reduction (UV)22–88%0–38%
% PA Reduction (MS/MS)60–100%38–92%
mDP Change↓ 2–7 units↔ or ↓ 1–2 units
Dominant Reaction TypeIntermolecularIntramolecular

Synthetic Condensation

Prodelphinidin B2 derivatives are synthesized via AgOTf-mediated self-condensation. Key steps include:

  • Benzyl protection : 5,7,3',4'-tetra-O-benzylepicatechin intermediates are prepared to block reactive hydroxyl groups .

  • Silver triflate activation : AgOTf promotes regioselective 4β→8 interflavan bond formation, yielding dimers in improved yields (exact yields not reported) .

  • Deprotection : Hydrogenolysis (H₂, Pd/C) removes benzyl groups, yielding free prodelphinidins .

Table 2: Key Synthetic Conditions

StepReagents/ConditionsOutcome
BenzylationBnCl/BnBr, K₂CO₃, DMFFull protection of hydroxyls
CondensationAgOTf (0.1 eq), CH₂Cl₂, −20°C to RT4β→8 linkage selectivity >90%
Deprotection20% Pd(OH)₂/C, H₂, EtOAc/MeOHQuantitative benzyl removal

Reactivity in Complex Matrices

In wine, Prodelphinidin B2 reacts with anthocyanins to form stable pigments. A study comparing red vinho verde wines found:

  • Prodelphinidin content : 6–11 times lower than procyanidins, suggesting preferential degradation or conversion .

  • pH-dependent stability : Degrades faster under alkaline conditions (pH >8) due to deprotonation of phenolic hydroxyls .

Biological Interactions

While not a direct chemical reaction, Prodelphinidin B2’s stability in biological systems is modulated by:

  • Protein binding : Interaction with TT19 transporters stabilizes reactive intermediates, preventing premature oxidation .

  • Antioxidant activity : Scavenges free radicals via electron donation from its 3',4',5'-trihydroxyl groups, confirmed by ORAC assays (data not shown) .

Comparative Reactivity of PD vs. PC Units

In mixed PC/PD oligomers, PD units react preferentially:

  • Oxidation : PD units degrade 13% faster than PCs under identical conditions .

  • Acid-catalyzed cleavage : PDs exhibit higher susceptibility to cleavage in methanolic HCl (pH 1.5) due to enhanced electrophilicity of the interflavan bond .

This anal

Scientific Research Applications

2-Acetyl-3-(2-chlorophenyl)-acrylacidmethylester has a wide range of applications in scientific research, including:

    Chemistry: Used as a building block in the synthesis of more complex organic molecules. It is also employed in studying reaction mechanisms and developing new synthetic methodologies.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Explored as a potential lead compound for the development of new pharmaceuticals due to its unique chemical structure.

    Industry: Utilized in the production of specialty chemicals and materials, including polymers and resins.

Mechanism of Action

The mechanism of action of 2-Acetyl-3-(2-chlorophenyl)-acrylacidmethylester involves its interaction with various molecular targets and pathways. The compound can act as an electrophile, reacting with nucleophiles in biological systems. It may also inhibit specific enzymes or proteins, leading to its observed biological effects. The exact molecular targets and pathways involved depend on the specific application and context of use.

Comparison with Similar Compounds

Structural and Functional Group Analysis

The table below compares key structural features of 2-Acetyl-3-(2-chlorophenyl)-acrylacidmethylester with related compounds:

Compound Name Molecular Formula Substituents (Position) Functional Groups Molecular Weight (g/mol)
This compound C₁₂H₁₁ClO₃ Acetyl (α), 2-chlorophenyl (β) Acrylate ester, ketone, aryl-Cl 238.67 (calculated)
2-Methyl-3-(3-methylphenyl)acrylic acid C₁₁H₁₂O₂ Methyl (α), 3-methylphenyl (β) Carboxylic acid, aryl-CH₃ 176.21
2-Chlorophenylacetic acid C₈H₇ClO₂ 2-chlorophenyl (α) Carboxylic acid, aryl-Cl 170.60
Methyl 2-(3-chlorophenyl)-2-hydroxyacetate C₉H₉ClO₃ 3-chlorophenyl (α), hydroxyl (α) Ester, hydroxyl, aryl-Cl 200.62
Methyl 2-(3-chloro-2-methylphenyl)-2-hydroxyacetate C₁₀H₁₁ClO₃ 3-chloro-2-methylphenyl (α), hydroxyl Ester, hydroxyl, aryl-Cl, CH₃ 214.65

Key Observations:

  • Substituent Position Effects: The target compound’s 2-chlorophenyl group (ortho position) introduces steric hindrance and electronic effects distinct from analogs with meta-substituted aryl groups (e.g., 3-chlorophenyl in ).
  • Functional Group Influence : The acetyl group in the target compound is a stronger electron-withdrawing group compared to the methyl or hydroxyl groups in analogs . This may increase electrophilicity at the α,β-unsaturated carbonyl system, enhancing susceptibility to nucleophilic attack.
  • Ester vs. Acid : Unlike carboxylic acid derivatives (e.g., ), the acrylate ester in the target compound likely improves lipophilicity, altering solubility and bioavailability .

Physicochemical and Crystallographic Properties

Hydrogen Bonding and Crystal Packing
  • 2-Methyl-3-(3-methylphenyl)acrylic acid : Forms centrosymmetric dimers via O–H···O hydrogen bonds, creating an R₂²(8) motif. Additional C–H···O and π–π interactions stabilize the crystal lattice.
  • Methyl 2-(3-chlorophenyl)-2-hydroxyacetate : The hydroxyl group participates in hydrogen bonding, but the absence of a carboxylic acid limits dimerization. Steric effects from the 3-chlorophenyl group may reduce packing efficiency compared to the target compound.
  • Target Compound : The acrylate ester lacks acidic protons, preventing O–H···O dimerization. However, C–H···O and π–π interactions (as seen in ) could dominate its solid-state structure.
Bond Lengths and Conjugation
  • In 2-Methyl-3-(3-methylphenyl)acrylic acid , the C=C bond length is 1.339 Å, typical for conjugated α,β-unsaturated systems. The target compound’s acetyl group may elongate this bond slightly due to increased electron withdrawal.
  • Resonant C–O bonds in carboxylic acids (1.250–1.271 Å ) differ from ester C–O bonds (~1.34 Å), affecting conjugation and stability.

Biological Activity

The compound 2-Acetyl-3-(2-chlorophenyl)-acrylacidmethylester is a member of the acrylate family, which has garnered attention due to its potential biological activities. This article aims to provide a comprehensive overview of its biological activity, including data tables, case studies, and detailed findings from relevant research.

Chemical Structure and Properties

The chemical structure of this compound can be represented as follows:

  • Chemical Formula : C12_{12}H11_{11}ClO3_3
  • Molecular Weight : 240.67 g/mol

This compound features a chlorophenyl group, which is known to enhance biological activity through various mechanisms.

Antimicrobial Activity

Recent studies have indicated that compounds similar to this compound exhibit significant antimicrobial properties. For instance, derivatives of acrylate compounds have shown strong bactericidal effects against various strains of bacteria, particularly Gram-positive bacteria such as Staphylococcus aureus and Staphylococcus epidermidis .

Table 1: Minimum Inhibitory Concentrations (MIC) of Related Compounds

CompoundMIC (µg/mL) against S. aureusMIC (µg/mL) against E. coli
Compound A15.6262.5
Compound B3.91125
This compoundTBDTBD

Cytotoxicity Studies

Cytotoxicity assessments are crucial for evaluating the safety profile of any compound. Studies on similar acrylate derivatives have shown varied effects on cell viability. For example, some compounds demonstrated increased cell viability in normal L929 cell lines at certain concentrations, indicating a potential for therapeutic use without significant toxicity .

Table 2: Cytotoxicity Results in L929 Cells

Dose (µM)Cell Viability (%) After 24hCell Viability (%) After 48h
2007768
1009292
507467

The antimicrobial mechanism of action for acrylate compounds often involves disruption of bacterial cell membranes or inhibition of essential metabolic pathways. The presence of the chlorophenyl group may enhance lipophilicity, allowing better penetration through lipid membranes .

Case Study Overview

A case study involving the synthesis and biological evaluation of related acrylate compounds highlighted their effectiveness against multidrug-resistant bacterial strains. The study reported that certain derivatives exhibited MIC values comparable to conventional antibiotics, suggesting their potential as alternative therapeutic agents .

Research Findings Summary

  • Antimicrobial Efficacy : Strong activity against Gram-positive bacteria with potential applications in treating infections.
  • Cytotoxicity : Low cytotoxicity in normal cell lines at therapeutic concentrations.
  • Mechanistic Insights : Likely involves membrane disruption and metabolic inhibition.

Q & A

Basic Research Questions

Q. What are the optimal synthetic routes for 2-Acetyl-3-(2-chlorophenyl)-acrylacidmethylester, and how can purity be ensured?

  • Methodological Answer : A common approach involves Knoevenagel condensation between methyl acetoacetate and 2-chlorobenzaldehyde under acidic or basic catalysis. Purity optimization requires post-synthesis purification via column chromatography (silica gel, hexane/ethyl acetate gradient) and validation by HPLC (>98% purity) . Reaction conditions (e.g., solvent, temperature) should be tailored to minimize byproducts like stereoisomers or unreacted intermediates.

Q. How is this compound characterized structurally, and what analytical techniques are critical?

  • Methodological Answer : Confirm the structure using 1H^1H- and 13C^{13}C-NMR to identify the α,β-unsaturated ester moiety (δ ~6.5–7.5 ppm for vinyl protons) and the acetyl group (δ ~2.3 ppm). High-resolution mass spectrometry (HRMS) validates the molecular ion peak (C12_{12}H11_{11}ClO3_3, exact mass 238.0398) . X-ray crystallography (if crystals are obtainable) provides definitive stereochemical assignment, as seen in structurally related esters .

Q. What safety protocols are essential during experimental handling?

  • Methodological Answer : Use nitrile gloves and fume hoods to avoid dermal/ocular exposure. Store in inert atmospheres (argon) at 2–8°C to prevent ester hydrolysis. Waste disposal must follow institutional guidelines for halogenated organics, with neutralization via alkaline hydrolysis (e.g., NaOH/ethanol) .

Advanced Research Questions

Q. How does the 2-chlorophenyl substituent influence the compound’s reactivity in Michael addition reactions?

  • Methodological Answer : The electron-withdrawing chlorine atom enhances electrophilicity at the β-carbon of the acrylate, facilitating nucleophilic attacks. Kinetic studies (e.g., UV-Vis monitoring of thiol additions) can quantify reactivity. Computational modeling (DFT) may predict regioselectivity, though experimental validation via 1H^1H-NMR tracking of adduct formation is critical .

Q. What strategies resolve contradictions in reported biological activity data (e.g., antimicrobial vs. cytotoxic effects)?

  • Methodological Answer : Discrepancies often arise from assay conditions (e.g., cell line variability, solvent/DMSO concentrations). Standardize testing using ISO-certified cell lines (e.g., HEK-293 for cytotoxicity) and controls for solvent interference. Dose-response curves (IC50_{50} comparisons) and proteomic profiling (e.g., Western blot for apoptosis markers) clarify mechanistic pathways .

Q. How can the compound’s stability under physiological conditions be assessed for drug development?

  • Methodological Answer : Simulate physiological pH (7.4) and temperature (37°C) in PBS buffer, monitoring degradation via LC-MS over 24–72 hours. Hydrolysis products (e.g., free carboxylic acid) indicate ester lability. Stabilization strategies include prodrug modifications (e.g., PEGylation) or encapsulation in liposomes .

Q. What role does the acetyl group play in modulating interactions with biological targets?

  • Methodological Answer : The acetyl group may act as a hydrogen-bond acceptor or participate in hydrophobic interactions. Structure-activity relationship (SAR) studies via synthesizing analogs (e.g., replacing acetyl with trifluoroacetyl) and testing binding affinity (SPR or ITC) can isolate its contribution. Molecular docking simulations against putative targets (e.g., kinase enzymes) provide further insights .

Data Analysis & Experimental Design

Q. How should researchers design experiments to investigate synergistic effects with other bioactive compounds?

  • Methodological Answer : Use checkerboard assays to determine combination indices (CI) with reference drugs (e.g., doxorubicin). Isobolographic analysis quantifies synergy/antagonism. Ensure statistical rigor via ANOVA and post-hoc tests (e.g., Tukey’s HSD) to validate significance .

Q. What are best practices for reconciling conflicting crystallographic data on related acrylate esters?

  • Methodological Answer : Cross-validate unit cell parameters and torsion angles with databases (e.g., Cambridge Structural Database). If discrepancies persist, re-evaluate crystallization conditions (solvent polarity, cooling rates) or employ synchrotron radiation for higher-resolution data .

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